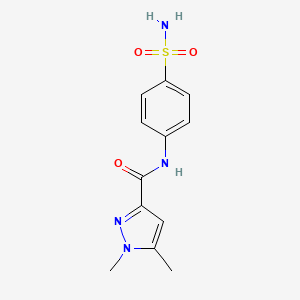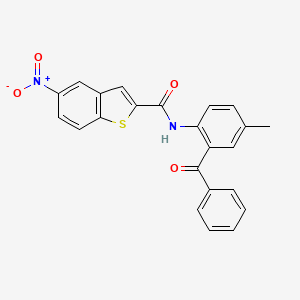
3,3-Dimethyl-1-morpholin-4-ylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include details about its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography, NMR spectroscopy, or electron microscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthetic Applications and Chemical Properties
- Advanced Synthesis Techniques : Innovations in synthetic chemistry have led to efficient methodologies for producing morpholin-4-yl derivatives. For instance, a one-pot procedure has been developed for the synthesis of novel 3-substituted morpholin-2-one-5-carboxamide derivatives, showcasing the versatility of morpholine scaffolds in drug design and synthesis (Kim et al., 2001).
Pharmacological Potential
- Neurokinin-1 Receptor Antagonism : A compound with a morpholin-4-yl moiety demonstrated high affinity as an orally active neurokinin-1 receptor antagonist, showing potential in pre-clinical tests for clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).
- Antifungal Activity : Derivatives featuring the morpholin-3-yl structure have shown promising broad-spectrum antifungal activity against Candida and Aspergillus species. Enhancements in molecular stability have led to compounds with improved therapeutic potential (Bardiot et al., 2015).
Materials Science and Engineering
- Dye-sensitized Solar Cells : Morpholin-4-yl derivatives have been utilized in the co-sensitization of dye-sensitized solar cells, indicating their role in improving photoelectric conversion efficiency. This underscores their potential in renewable energy technologies (Wu et al., 2009).
Biochemical Research
- Probing Hypoxic Cells : A novel off-on fluorescent probe incorporating a morpholin-4-yl derivative has been developed for the selective detection of hypoxia in tumor cells. This application highlights its utility in biomedical research, specifically in understanding and imaging disease-relevant hypoxia (Feng et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 3,3-Dimethyl-1-morpholin-4-ylbutan-1-one are currently unknown. This compound is structurally similar to other morpholine derivatives, which have been found to interact with various biological targets . .
Mode of Action
Morpholine derivatives are known to interact with their targets through various mechanisms, but the specific interactions of this compound remain to be elucidated .
Biochemical Pathways
Given the structural similarity to other morpholine derivatives, it is possible that this compound may influence similar pathways . .
Result of Action
The molecular and cellular effects of this compound are currently unknown. Based on the known activities of similar compounds, it is possible that this compound may have antitumor activity . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,3-dimethyl-1-morpholin-4-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)8-9(12)11-4-6-13-7-5-11/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEADVZWQDUWSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2470778.png)
![{[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2470780.png)
![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B2470781.png)
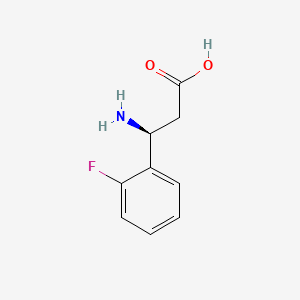
![2-(4-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2470783.png)
![N-[(4-Methyloxan-4-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470784.png)
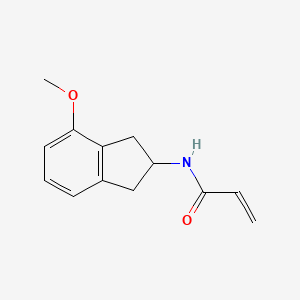
![2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2470788.png)
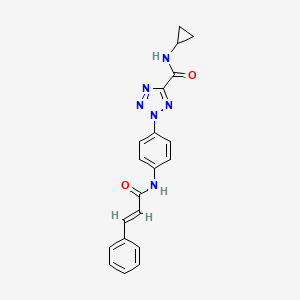
![tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B2470791.png)
![(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B2470792.png)

